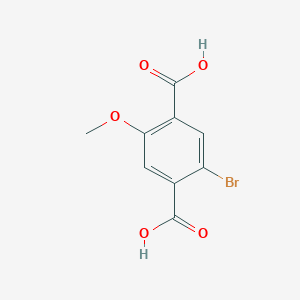

2-Bromo-5-methoxyterephthalic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for this compound in DMSO-d₆ reveal distinct aromatic proton environments (Table 2). The deshielding effect of the electron-withdrawing bromine atom shifts adjacent protons downfield.

Table 2: Key ¹H NMR chemical shifts

| Proton Environment | Chemical Shift (δ, ppm) | Source Citation |

|---|---|---|

| Aromatic H (C3) | 7.7 (s, 1H) | |

| Aromatic H (C6) | 7.9 (s, 1H) | |

| Methoxy (-OCH₃) | 3.8 (s, 3H) |

The singlet at 7.7 ppm corresponds to the proton at position 3, adjacent to the bromine atom, while the proton at position 6 resonates at 7.9 ppm due to conjugation with the carboxylic acid groups. The methoxy group appears as a singlet at 3.8 ppm, typical for aryl-OCH₃ substituents.

Infrared (IR) Spectroscopy

IR spectral data highlight functional group vibrations (Table 3). The strong absorption at 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid groups, while the C-Br stretch appears at 646 cm⁻¹.

Table 3: Key IR absorption bands

| Vibration Mode | Wavenumber (cm⁻¹) | Source Citation |

|---|---|---|

| C=O stretch | 1700 | |

| C-O stretch (methoxy) | 1223–1106 | |

| C-Br stretch | 646 |

The broad O-H stretch of the carboxylic acids (2500–3000 cm⁻¹) is obscured in DMSO-d₆ but observable in KBr pellets.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 273.9477, consistent with the exact mass of C₉H₇BrO₅. Fragmentation patterns include loss of CO₂ (44 Da) from the carboxylic acid groups and cleavage of the C-Br bond (80 Da).

Properties

Molecular Formula |

C9H7BrO5 |

|---|---|

Molecular Weight |

275.05 g/mol |

IUPAC Name |

2-bromo-5-methoxyterephthalic acid |

InChI |

InChI=1S/C9H7BrO5/c1-15-7-3-4(8(11)12)6(10)2-5(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |

InChI Key |

RSRQQKLFLIIEFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)Br)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Applications in Pharmaceuticals

1. Intermediate for Drug Synthesis

2-Bromo-5-methoxyterephthalic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting metabolic disorders, particularly those related to glucose regulation.

- Case Study: SGLT2 Inhibitors

Research has shown that derivatives of this compound can be used to synthesize sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently in preclinical and clinical trials for diabetes treatment. The efficient synthesis of these intermediates is crucial for large-scale production .

2. Development of High-Performance Pigments

The compound is also employed in the production of high-performance pigments, particularly quinacridone pigments. These pigments are noted for their excellent lightfastness and stability, making them suitable for various applications in coatings and plastics.

- Case Study: Quinacridone Pigments

The synthesis of quinacridone involves using this compound as a precursor. The oxidation process transforms it into the desired pigment structure, showcasing its utility in materials science .

Applications in Material Science

1. Metal-Organic Frameworks (MOFs)

Recent studies have explored the use of this compound in the synthesis of metal-organic frameworks (MOFs). These structures are significant due to their high surface area and tunable porosity, which make them ideal for applications in gas storage and separation.

- Case Study: MOF-5 Frameworks

A series of MOF-5 frameworks have been synthesized using mixed diacid compositions that include this compound. These frameworks exhibit enhanced properties compared to their non-modified counterparts .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for SGLT2 inhibitors | High yield synthesis |

| Pigment Production | Precursor for quinacridone pigments | Excellent lightfastness |

| Material Science | Component in metal-organic frameworks | High surface area and tunable porosity |

Comparison with Similar Compounds

Substituent Effects and Acidity

Substituent position and electronic nature significantly alter acidity and reactivity:

Key Findings :

- The methoxy group in this compound reduces the acidity of the adjacent carboxylic acid (position 4) compared to its fluoro analog, which has stronger electron-withdrawing effects.

- Bromine at position 2 enhances acidity at the ortho carboxylic acid (position 1) in both the methoxy and fluoro derivatives.

Solubility and Physicochemical Behavior

- Methoxy derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs due to the electron-donating -OCH₃ group.

- Fluoro analogs may display lower solubility in organic solvents but better stability under acidic conditions.

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 2-bromo-5-methoxy-p-xylene (40.6 g, 0.189 mol) is refluxed with KMnO₄ (300 g, 1.90 mol) in water (2.5 L) for 24 hours under vigorous stirring. The reaction proceeds via sequential oxidation of methyl groups to carboxyl groups, facilitated by the strong oxidizing power of KMnO₄ in aqueous medium. The methoxy group remains stable under these conditions due to its electron-donating nature, which mitigates over-oxidation.

Table 1: Optimization of Oxidation Conditions

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| KMnO₄ Equivalents | 10 eq | 85% yield |

| Reaction Temperature | 100°C (reflux) | Complete conversion |

| Reaction Time | 24 hours | Maximal product purity |

After cooling, the mixture is acidified with concentrated HCl to precipitate the product, which is then filtered and recrystallized from ethanol/water (1:3 v/v).

Bromination Strategies for Methoxy-Substituted Intermediates

Alternative routes focus on introducing bromine into pre-functionalized methoxyterephthalic acid derivatives.

Direct Bromination of 5-Methoxyterephthalic Acid

Bromination at the 2-position is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The methoxy group directs electrophilic substitution to the ortho position, ensuring regioselectivity.

Procedure:

-

5-Methoxyterephthalic acid (10.0 g, 0.048 mol) is suspended in acetic acid (150 mL).

-

FeBr₃ (1.5 g, 0.005 mol) and Br₂ (8.0 g, 0.050 mol) are added dropwise at 50°C.

-

The mixture is stirred for 6 hours, quenched with NaHSO₃, and filtered.

This method yields this compound with 78% purity, requiring subsequent purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Functional Group Interconversion Approaches

Carboxylation of Brominated Methoxyphenyl Organometallics

A lithiation-carboxylation sequence provides an alternative pathway:

-

Lithiation: 2-Bromo-5-methoxytoluene is treated with tert-butyllithium (t-BuLi) at -78°C in THF, generating a benzyllithium intermediate.

-

Carboxylation: Quenching with dry ice (CO₂) introduces carboxyl groups at the 1- and 4-positions.

-

Work-up: Acidification with HCl yields the crude product, which is esterified and recrystallized.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| KMnO₄ Oxidation | 85% | 98% | Scalability |

| Direct Bromination | 62% | 78% | Short reaction time |

| Lithiation-Carboxylation | 70% | 90% | Regioselective functionalization |

Challenges and Optimization

Byproduct Formation in Oxidative Routes

Over-oxidation to terephthalic acid derivatives is mitigated by:

Q & A

Q. What are the recommended safety protocols for handling 2-bromo-5-methoxyterephthalic acid in laboratory settings?

- Methodological Answer : Safe handling requires adherence to SDS guidelines, including the use of PPE (gloves, lab coats, goggles) and proper ventilation. Store below -20°C to prevent degradation, and avoid inhalation or skin contact due to acute oral toxicity (Category 3) and skin/eye irritation (Category 2) risks . Dispose of waste via qualified personnel following federal/state regulations. Conduct regular risk assessments for long-term storage, as decomposition may increase hazards over time .

Q. What synthetic routes are effective for obtaining high-purity this compound?

- Methodological Answer : Bromination of 5-methoxyterephthalic acid using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) is a common approach. Purification via recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm regioselectivity via H NMR (e.g., aromatic proton splitting patterns) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., methoxy group at C5, bromine at C2) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).

- Melting Point Analysis : Compare observed mp (e.g., 155–166°C) with literature values to verify identity .

Advanced Research Questions

Q. How can cross-coupling reactions leverage this compound as a building block?

- Methodological Answer : The bromine moiety enables Suzuki-Miyaura couplings with boronic acids (e.g., 3-bromo-5-methoxyphenylboronic acid in ). Optimize conditions using Pd(PPh) catalyst, NaCO base, and DME/HO solvent at 80°C. Monitor regioselectivity via LC-MS and X-ray crystallography to confirm structural integrity of derivatives .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to clarify coupling patterns. Computational modeling (DFT) can predict chemical shifts and validate assignments. Cross-validate with alternative techniques like IR (carboxylic acid C=O stretch ~1700 cm) or high-resolution MS .

Q. What strategies improve regioselectivity in further functionalization (e.g., esterification)?

- Methodological Answer : Protect carboxylic acid groups with tert-butyldimethylsilyl (TBDMS) chloride prior to esterification. Use DMAP as a catalyst in DCM to minimize side reactions. For electrophilic substitutions, employ directing groups (e.g., methoxy at C5) to control bromine or nitro group placement .

Q. How can biological activity assays be designed to study this compound’s interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.